molecular formula C14H18N2O4S B2744687 4-[3-(benzenesulfonyl)propanoyl]-3-methylpiperazin-2-one CAS No. 1097835-48-7

4-[3-(benzenesulfonyl)propanoyl]-3-methylpiperazin-2-one

Cat. No.: B2744687
CAS No.: 1097835-48-7
M. Wt: 310.37
InChI Key: AYLZOUWPJOUSMB-UHFFFAOYSA-N
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Description

4-[3-(benzenesulfonyl)propanoyl]-3-methylpiperazin-2-one is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a piperazin-2-one core with a phenylsulfonyl group, makes it valuable in drug development and material synthesis.

Preparation Methods

The synthesis of 4-[3-(benzenesulfonyl)propanoyl]-3-methylpiperazin-2-one involves several steps. One common method is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines. This method provides 3-aryl/alkyl piperazin-2-ones in yields of 38 to 90% and up to 99% enantiomeric excess . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[3-(benzenesulfonyl)propanoyl]-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazin-2-one core allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

4-[3-(benzenesulfonyl)propanoyl]-3-methylpiperazin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiemetic drugs like Aprepitant.

    Industry: Utilized in material synthesis and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(benzenesulfonyl)propanoyl]-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .

Comparison with Similar Compounds

4-[3-(benzenesulfonyl)propanoyl]-3-methylpiperazin-2-one can be compared with other similar compounds, such as:

    Methyl 3-(4-(3-(methylsulfanyl)propanoyl)piperazin-1-yl)propanoate: Similar structure but with a methylsulfanyl group instead of a phenylsulfonyl group.

    Piperazin-2-ones and Morpholin-2-ones: These compounds share the piperazin-2-one core but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(benzenesulfonyl)propanoyl]-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-11-14(18)15-8-9-16(11)13(17)7-10-21(19,20)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLZOUWPJOUSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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